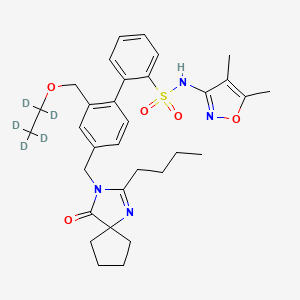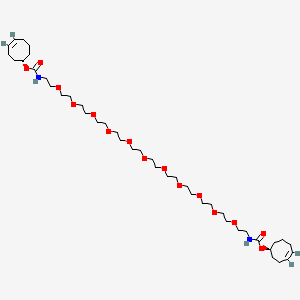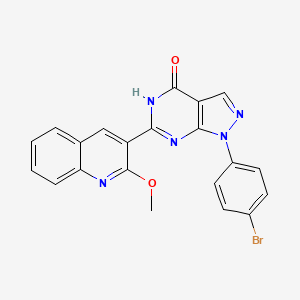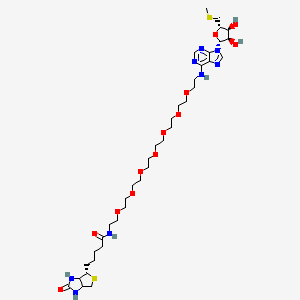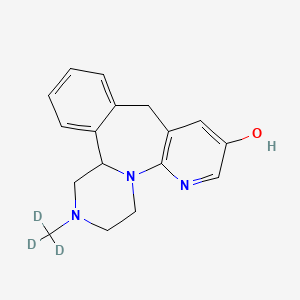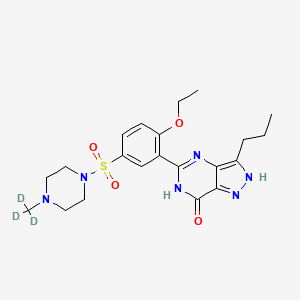
Pyrazole N-Demethyl Sildenafil-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole N-Demethyl Sildenafil-d3 is a deuterium-labelled derivative of Sildenafil. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use. The molecular formula of this compound is C21H25D3N6O4S, and it has a molecular weight of 463.57 . Sildenafil is a selective inhibitor of the type 5 cyclic guanosine monophosphate phosphodiesterase, which catalyzes the hydrolysis of 3’,5’-cyclic guanosine monophosphate .
Preparation Methods
The synthesis of Pyrazole N-Demethyl Sildenafil-d3 involves the incorporation of deuterium into the molecular structure of Sildenafil. This process typically includes the following steps:
Chemical Reactions Analysis
Pyrazole N-Demethyl Sildenafil-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pyrazole N-Demethyl Sildenafil-d3 has several scientific research applications, including:
Mechanism of Action
Pyrazole N-Demethyl Sildenafil-d3 exerts its effects by inhibiting the type 5 cyclic guanosine monophosphate phosphodiesterase. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate, which in turn enhances neuro-, synapto-, and angiogenesis . The molecular targets involved in this mechanism include the cyclic guanosine monophosphate phosphodiesterase and the cyclic guanosine monophosphate pathway .
Comparison with Similar Compounds
Pyrazole N-Demethyl Sildenafil-d3 is unique due to the incorporation of deuterium atoms into its molecular structure. This modification can affect the pharmacokinetic and metabolic profiles of the compound, making it distinct from other similar compounds . Some similar compounds include:
Sildenafil: The parent compound, which is a selective inhibitor of the type 5 cyclic guanosine monophosphate phosphodiesterase.
N-Desmethyl Sildenafil: A primary metabolite of Sildenafil that can disrupt the endocrine system of aquatic organisms.
Pyrazole N-Demethyl Sildenafil: The non-deuterated version of this compound.
These compounds share similar structures and mechanisms of action but differ in their pharmacokinetic and metabolic profiles due to the presence or absence of deuterium atoms.
Properties
Molecular Formula |
C21H28N6O4S |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28)/i3D3 |
InChI Key |
ZLJVUHMTFSCAGQ-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(NN=C4C(=O)N3)CCC |
Canonical SMILES |
CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


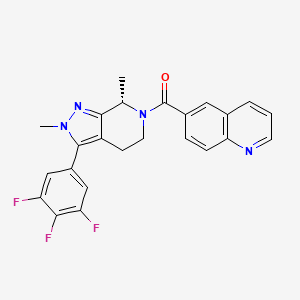
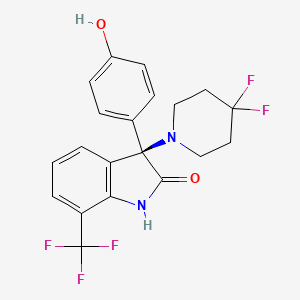

![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
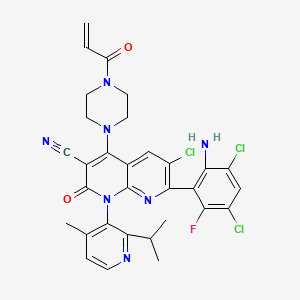
![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
